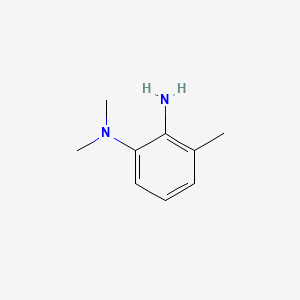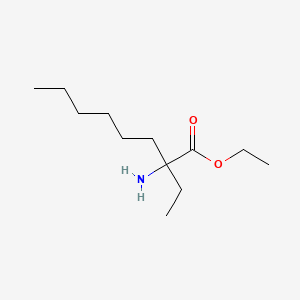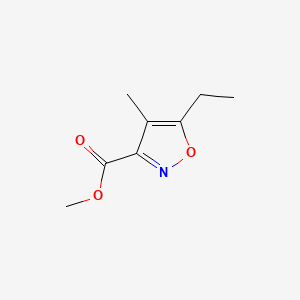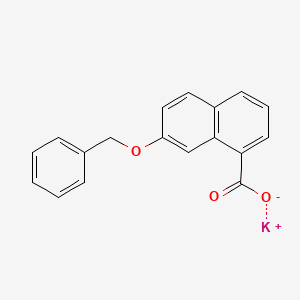
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride, also known as Cp*ZrCl2(Me2SiNtBu), is a widely used organometallic compound in chemical research. This compound is used for various applications, including catalysis, polymerization, and organic synthesis.
Mechanism of Action
The mechanism of action of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) involves the coordination of the zirconium atom with the substrate molecule. This coordination activates the substrate molecule, making it more reactive towards other molecules. The resulting intermediate undergoes various reactions, leading to the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu). However, it is known that this compound is not suitable for drug usage due to its toxicity.
Advantages and Limitations for Lab Experiments
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) has several advantages for lab experiments. It is a highly reactive compound, making it suitable for various applications such as catalysis and organic synthesis. It is also stable under various reaction conditions, making it easy to handle.
However, this compound also has some limitations. It is highly toxic and requires careful handling. It is also expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu). One of the primary areas of research is the development of new catalytic applications. Researchers are exploring the use of this compound in new reactions and exploring its potential as a catalyst for new applications.
Another area of research is the development of new synthetic methodologies using this compound. Researchers are exploring the use of this compound in new organic transformations and developing new synthetic routes using this compound.
Conclusion:
In conclusion, DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) is a widely used organometallic compound in scientific research. Its applications in catalysis and organic synthesis make it an important compound for various applications. While there are limitations to its use, researchers are exploring new applications and synthetic methodologies using this compound.
Synthesis Methods
The synthesis of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) involves the reaction of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl3 with Me2SiNtBuLi in the presence of a reducing agent such as LiAlH4. The reaction takes place in anhydrous conditions and yields the desired product in high purity.
Scientific Research Applications
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) is widely used in scientific research for various applications. One of the primary applications of this compound is in catalysis. It is used as a catalyst in various reactions such as olefin polymerization, hydrosilylation, and cross-coupling reactions.
Another application of this compound is in organic synthesis. It is used as a reagent in various organic transformations such as C-H activation, C-C bond formation, and C-N bond formation.
properties
CAS RN |
184899-34-1 |
|---|---|
Molecular Formula |
C11H19Cl2NSiZr- |
Molecular Weight |
355.489 |
IUPAC Name |
tert-butyl-[cyclopentyl(dimethyl)silyl]azanide;dichlorozirconium |
InChI |
InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
InChI Key |
DWLPTWORXCHIAN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








